molecular formula C14H15NO2S B2890805 Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate CAS No. 185851-98-3

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Cat. No. B2890805
CAS RN: 185851-98-3
M. Wt: 261.34
InChI Key: JGIWHWCILIEMSD-UHFFFAOYSA-N
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Description

“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl group (a six-membered aromatic ring), and a carboxylate ester group (a carbonyl group attached to an oxygen which is attached to a methyl group). It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the attachment of the phenyl group, and the formation of the carboxylate ester. The dimethylamino group could potentially be introduced through a reaction with dimethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. The exact structure would depend on the specific synthetic route used and the reaction conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the phenyl group, and the carboxylate ester. The dimethylamino group could also play a role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by the presence of the thiophene ring, the phenyl group, the carboxylate ester, and the dimethylamino group .

Scientific Research Applications

Green Solvent

“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It has been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

Synthesis Method

This compound can be synthesized using various methods, including the reaction of 5- (dimethylamino)-5-oxopentanoic acid with methanol in the presence of a catalyst. Another method involves the reaction of 5- (dimethylamino)-5-oxopentanoic acid with diazomethane.

Fluorescent Probe for Biological Imaging

“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” has been used as a fluorescent probe for biological imaging. This application is particularly useful in the field of biochemistry and molecular biology.

Reagent for the Synthesis of Peptides

This compound is also used as a reagent for the synthesis of peptides. This is particularly useful in the field of biochemistry, where peptides are often used in research and drug development.

Catalyst in Organic Reactions

“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” is used as a catalyst in organic reactions. This application is particularly useful in the field of organic chemistry, where catalysts are often used to speed up chemical reactions.

Drug Delivery System

This compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. This application is particularly useful in the field of pharmaceutical research, where effective drug delivery systems are crucial for the development of new treatments.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-15(2)13-11(10-7-5-4-6-8-10)9-12(18-13)14(16)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIWHWCILIEMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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